Alcaloidi di tipo stichoneurina

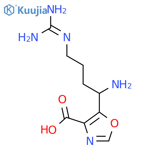

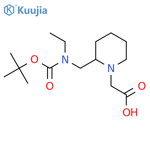

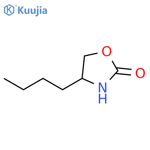

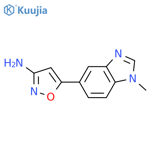

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

|

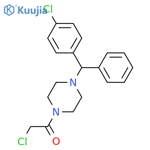

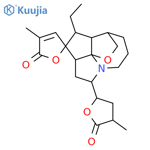

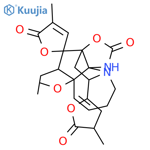

Tuberostemonin-A | 876313-35-8 | C22H33NO4 |

|

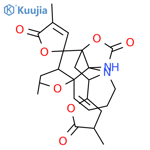

(7aR,8R,8aR,11S,11aS)-8-ethyl-11-methyl-2-((2S,4S)-4-methyl-5-oxotetrahydrofuran-2-yl)-5,6,7,7a,8,8a,11,11a-octahydroazepino[3,2,1-hi]furo[3,2-e]indol-10(4H)-one | 160333-27-7 | C22H29NO4 |

|

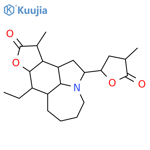

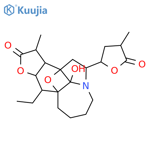

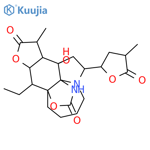

Sessilistemonamine D | 941271-34-7 | C22H33NO4 |

|

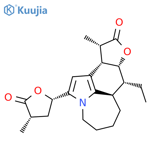

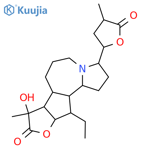

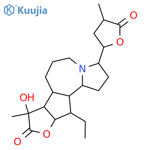

Stemonaamine G | 2077980-24-4 | C23H31NO5 |

|

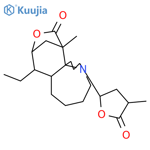

Stemonamine B | 1443202-32-1 | C22H31NO6 |

|

Stemonamine C | 1493674-24-0 | C22H33NO5 |

|

Stemonamine C; 13-Epimer | 1493674-33-1 | C22H33NO5 |

|

Stemoxazolidinone A | 1264173-13-8 | C24H30N2O7 |

|

Stemoxazolidinone A; 11-Epimer | 1264173-15-0 | C24H30N2O7 |

|

Stemoxazolidinone F | 1264173-18-3 | C23H32N2O7 |

Letteratura correlata

-

1. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

-

Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907

Fornitori consigliati

-

PRIBOLAB PTE.LTDFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Zouping Mingyuan Import and Export Trading Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Amadis Chemical Company LimitedFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

pengshengyueFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati